![molecular formula C14H19N3O B14308199 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole CAS No. 114791-09-2](/img/structure/B14308199.png)
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole is a heterocyclic compound that contains both benzoxazole and piperazine moieties. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring often imparts significant biological activity, making it a valuable scaffold in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole typically involves the reaction of 2-chloro-1,3-benzoxazole with 1-(2-aminoethyl)-4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzothiazole
- 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzimidazole
- 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazoline
Uniqueness
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole is unique due to its specific combination of benzoxazole and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
114791-09-2 |
|---|---|
Molekularformel |
C14H19N3O |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
2-[2-(4-methylpiperazin-1-yl)ethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H19N3O/c1-16-8-10-17(11-9-16)7-6-14-15-12-4-2-3-5-13(12)18-14/h2-5H,6-11H2,1H3 |
InChI-Schlüssel |
BAJANVCGDZRAHN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCC2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)
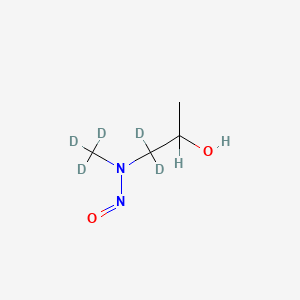
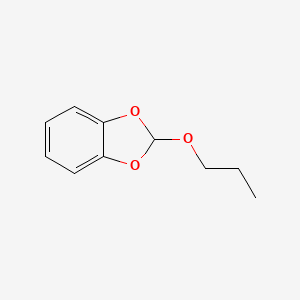

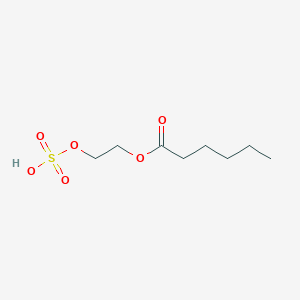
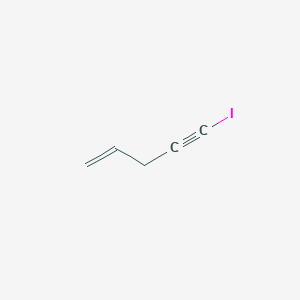
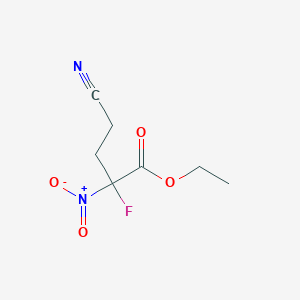
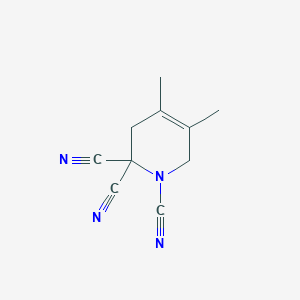

![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)

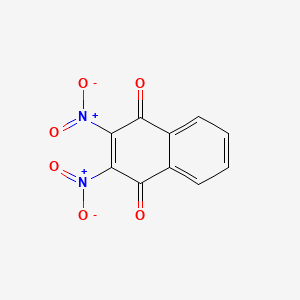
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
